molecular formula C12H10O3 B14288277 2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy- CAS No. 117661-40-2

2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy-

Cat. No.: B14288277
CAS No.: 117661-40-2
M. Wt: 202.21 g/mol
InChI Key: JHCBTEGFYKOJGR-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy- is an organic compound with a molecular formula of C12H10O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both aldehyde and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy- typically involves the functionalization of naphthalene derivatives. One common method is the formylation of 1-hydroxy-5-methoxynaphthalene using a Vilsmeier-Haack reaction, which involves the reaction of the naphthalene derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 2-Naphthalenecarboxylic acid, 1-hydroxy-5-methoxy-.

    Reduction: 2-Naphthalenemethanol, 1-hydroxy-5-methoxy-.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy- exerts its effects depends on its chemical interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for various targets.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenecarboxaldehyde, 2-hydroxy-: Similar structure but with the hydroxyl group at a different position.

    2-Naphthalenecarboxaldehyde: Lacks the hydroxyl and methoxy groups, resulting in different chemical properties.

    1-Naphthalenecarboxaldehyde, 2-methoxy-: Similar structure but with the methoxy group at a different position.

Uniqueness

2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy- is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

117661-40-2

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

1-hydroxy-5-methoxynaphthalene-2-carbaldehyde

InChI

InChI=1S/C12H10O3/c1-15-11-4-2-3-10-9(11)6-5-8(7-13)12(10)14/h2-7,14H,1H3

InChI Key

JHCBTEGFYKOJGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC(=C2O)C=O

Origin of Product

United States

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